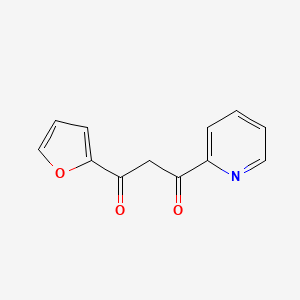

1-(Furan-2-yl)-3-(pyridin-2-yl)propane-1,3-dione

Description

Propriétés

IUPAC Name |

1-(furan-2-yl)-3-pyridin-2-ylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-10(9-4-1-2-6-13-9)8-11(15)12-5-3-7-16-12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPXXVAHYNKLAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655494 | |

| Record name | 1-(Furan-2-yl)-3-(pyridin-2-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919095-46-8 | |

| Record name | 1-(Furan-2-yl)-3-(pyridin-2-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

1-(Furan-2-yl)-3-(pyridin-2-yl)propane-1,3-dione, with the molecular formula C₁₂H₉N₁O₃ and a molecular weight of approximately 215.2 g/mol, is a compound of significant interest due to its unique structural features that incorporate both furan and pyridine moieties. This compound is classified as a diketone and exhibits notable pharmacological properties, particularly related to cytochrome P450 enzymes and potential therapeutic applications in hormone-related therapies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 1-(furan-2-yl)-3-pyridin-2-ylpropane-1,3-dione |

| Molecular Formula | C₁₂H₉N₁O₃ |

| Molecular Weight | 215.20 g/mol |

| CAS Number | 919095-46-8 |

Pharmacological Properties

Research has indicated that this compound exhibits anti-inflammatory activity and potential as a therapeutic agent. Its interactions with cytochrome P450 enzymes suggest it may modulate drug metabolism, which is crucial for understanding its pharmacokinetics and potential drug-drug interactions .

Key findings include:

- Cytochrome P450 Interaction : The compound has been shown to inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism. In particular, studies have demonstrated that it can affect the pharmacokinetic parameters of other drugs, such as theophylline .

| Compound | Effect on Cytochrome P450 |

|---|---|

| FPP-3 | Inhibitory effect on CYP 1A1 and CYP 1A2 at varying concentrations |

Anti-inflammatory Activity

In studies evaluating its anti-inflammatory properties, this compound demonstrated significant efficacy. For instance, it was noted to have dual inhibitory action on cyclooxygenase (COX) and lipoxygenase pathways, which are critical in inflammatory responses .

Study on Pharmacokinetics

A study investigated the pharmacokinetics of 1-(furan-2-yl)-3-(pyridin-2-yl)propenone (a related compound) in male SD rats. The research utilized high-performance liquid chromatography (HPLC) to determine the concentration of the compound and its metabolites in serum after intravenous administration. Key results included:

- Half-lives : The half-lives for FPP-3 and its metabolites were recorded as follows:

Potential Applications

The unique combination of furan and pyridine within a diketone framework suggests various applications in pharmaceutical development:

- Hormonal Therapies : The compound's antagonistic effects on GnRH receptors may provide avenues for treating hormone-related conditions.

- Drug Development : Its ability to modulate cytochrome P450 activity highlights its potential as a lead compound for developing new drugs that require careful consideration of metabolic pathways.

Applications De Recherche Scientifique

Introduction to 1-(Furan-2-yl)-3-(pyridin-2-yl)propane-1,3-dione

This compound, also known by its CAS number 919095-46-8, is a compound that has garnered attention in various scientific research applications. This compound features a unique structure combining furan and pyridine moieties, which endows it with diverse chemical properties and potential biological activities.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development.

Cytochrome P450 Inhibition

The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This property is particularly relevant in pharmacology and toxicology, as it may affect the metabolism of co-administered drugs.

Coordination Chemistry

Due to the presence of nitrogen in the pyridine ring, this compound can act as a ligand in coordination chemistry. It has been explored for its ability to form stable complexes with transition metals, which can be useful in catalysis and material science applications.

Organic Synthesis

This compound serves as an important scaffold in organic synthesis. Its reactive carbonyl groups allow for various transformations, making it a versatile building block for synthesizing more complex molecules.

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods and found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Cytochrome P450 Interaction

In vitro assays were conducted to assess the inhibitory effects of the compound on cytochrome P450 enzymes (CYPs). The results indicated that specific concentrations significantly reduced enzyme activity, suggesting that this compound could alter drug metabolism pathways.

Comparaison Avec Des Composés Similaires

Structural Variations

The following table summarizes key structural differences between the target compound and analogous β-diketones:

Physicochemical Properties

Coordination Chemistry

- Target Compound : The furan and pyridine groups enable bidentate coordination, but steric hindrance from the pyridin-2-yl group may limit network formation in metal-organic frameworks (MOFs). Similar pyridinyl β-diketones form stable complexes with Zn(II) and Cd(II) .

- Thiophene Analogues : Thiophene-based ligands (e.g., 1-(thiophen-2-yl)butane-1,3-dione) exhibit stronger electron-donating properties, enhancing catalytic activity in polymerization reactions compared to furan derivatives .

- Luminescence : PBDK1 (with a 4-methoxyphenyl group) displays curved fractal crystal structures and strong luminescence due to weak intermolecular interactions, whereas the target compound’s furan ring may reduce π-stacking efficiency .

Crystal Packing

- Intramolecular hydrogen bonding in pyridinyl β-diketones (e.g., O–H⋯O) stabilizes planar C₃O₂ cores. The target compound’s furan ring introduces torsional twists (dihedral angles ~8–16°), altering supramolecular chain formation compared to purely pyridinyl derivatives .

Antimicrobial Activity

Pyridinyl β-diketones with hydroxyl substituents (e.g., 1-(2-hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione) show broad-spectrum antimicrobial activity (MIC: 12–26 µg/mL) against E. coli, S. aureus, and C. albicans. The pyridin-3-yl position enhances binding to microbial enzymes, while the target compound’s pyridin-2-yl group may reduce efficacy due to steric effects .

UV Absorption

BMDBM, a commercial UV filter, absorbs UVB radiation effectively due to its methoxy and tert-butyl groups. The target compound’s furan and pyridine rings likely shift absorption to longer wavelengths, but this remains untested .

Méthodes De Préparation

Multicomponent Reaction (MCR) Synthesis in Aqueous Media

Overview:

An innovative and green synthetic approach involves a catalyst-free, one-pot multicomponent reaction (MCR) that synthesizes polysubstituted furans, including derivatives of 1,3-diketones such as 1-(furan-2-yl)-3-(pyridin-2-yl)propane-1,3-dione. This method uses 1,3-di(pyridin-2-yl)propane-1,3-dione as a key substrate, combined with aldehydes and isocyanides in water under ultrasonic irradiation.

- Reactants: 1,3-di(pyridin-2-yl)propane-1,3-dione, aromatic aldehydes, and cyclohexyl isocyanide.

- Solvent: Water (eco-friendly).

- Catalyst: None required; tetraethyl ammonium chloride (10 mol%) acts as a phase transfer catalyst.

- Conditions: Ultrasonic irradiation at 50 °C for rapid reaction.

- Work-up: Simple filtration and recrystallization.

- Eco-friendly solvent system (water).

- Mild and rapid reaction conditions.

- High operational simplicity and cleaner reaction profiles.

- Avoids use of hazardous organic solvents and catalysts.

| Component | Role | Conditions | Outcome |

|---|---|---|---|

| 1,3-di(pyridin-2-yl)propane-1,3-dione | Core diketone substrate | Ultrasonic irradiation, 50 °C | Formation of polysubstituted furan derivatives |

| Aromatic aldehydes | Electrophilic partner | Water solvent, catalyst-free | Incorporation into furan ring system |

| Cyclohexyl isocyanide | Multicomponent reactant | One-pot reaction | Facilitates ring closure and substitution |

Research Findings:

This MCR approach has been shown to produce polysubstituted furans efficiently, with significant advantages in green chemistry and scalability. The method is particularly useful for synthesizing derivatives of this compound with diverse substitution patterns.

Stepwise Synthesis via Intermediate 1,3-Diketones

Overview:

Another preparation technique involves synthesizing intermediate 1,3-diketones through selective acylation and subsequent cyclization steps. This method is often used when preparing complex derivatives or when high purity is required for further synthetic applications.

- Initial acylation of pyridin-2-yl derivatives with furan-2-carbonyl chloride or equivalent acylating agents in pyridine solvent.

- Controlled heating (50–75 °C) with base (anhydrous KOH) to facilitate diketone formation.

- Acidification and extraction to isolate the crude diketone.

- Purification by washing with acetic acid to remove excess reagents.

- Dissolve phenyl benzoate ester in pyridine (6 mL), heat to 50 °C for 1 hour.

- Add powdered anhydrous KOH (2 equivalents), heat at 75 °C for 1 hour.

- Cool, acidify to pH 5 with 2M HCl, extract with ethyl acetate.

- Dry over MgSO4 and concentrate to yield crude diketone.

- Wash with acetic acid and dry to obtain purified 1,3-diketone.

Research Findings:

This method allows for precise control over the formation of 1,3-diketones and is especially useful for synthesizing derivatives with additional functional groups. The keto-enol tautomerism observed in these compounds is well-characterized by NMR spectroscopy, confirming structural integrity.

Retrosynthetic and Computational Approaches

Overview:

Modern synthetic planning tools utilize computational retrosynthesis to predict feasible synthetic routes for this compound. These tools leverage extensive reaction databases such as PISTACHIO, REAXYS, and biocatalysis models to identify high-probability pathways.

- Focus on one-step or minimal-step syntheses.

- Use of template relevance heuristics to score precursor suitability.

- Top-N results provide multiple synthetic options for experimental validation.

| Parameter | Value |

|---|---|

| Minimum Plausibility Score | 0.01 |

| Model Used | Templaterelevance (Pistachio/Bkmsmetabolic/Reaxys) |

| Top Results Added to Graph | 6 |

Research Findings:

These AI-powered methods facilitate efficient route design, reducing experimental trial and error. They are particularly valuable for complex heterocyclic compounds like this compound, enabling researchers to explore novel synthetic strategies and optimize reaction conditions.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Furan-2-carbonyl + Pyridine-2-carbonyl | Base catalyst, reflux in ethanol | Direct, well-established, good yields | Requires organic solvents, moderate reaction times |

| Multicomponent Reaction (MCR) in Water | 1,3-di(pyridin-2-yl)propane-1,3-dione + aldehydes + isocyanide | Ultrasonic irradiation, 50 °C, aqueous | Green, catalyst-free, rapid | Limited to certain derivatives, requires ultrasonic setup |

| Stepwise Acylation and Cyclization | Pyridin-2-yl derivatives + acyl chlorides | Pyridine solvent, KOH base, 50–75 °C | High purity, controlled synthesis | Multi-step, uses pyridine (toxic solvent) |

| Computational Retrosynthesis | Various precursors | In silico prediction | Efficient route planning, novel pathways | Requires experimental validation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(Furan-2-yl)-3-(pyridin-2-yl)propane-1,3-dione, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between furan-2-carbonyl and pyridine-2-carbonyl precursors. Catalytic methods using Lewis acids (e.g., Fe₂O₃@SiO₂/In₂O₃) improve yield and regioselectivity, as demonstrated in similar diketone syntheses . Optimize solvent (e.g., ethanol or DMF), temperature (80–120°C), and catalyst loading (5–10 mol%) to balance reaction rate and byproduct formation. Monitor progress via TLC or HPLC.

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

- Methodology : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Characterize using:

- NMR : Analyze ¹H and ¹³C spectra to confirm proton environments and carbonyl resonance (δ ~190–200 ppm for diketones).

- X-ray crystallography : Resolve crystal structure to verify bond angles and intermolecular interactions, as done for analogous thiourea-furan derivatives .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodology : Follow general diketone safety protocols:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Store in airtight containers at ≤4°C to prevent degradation.

- In case of inhalation, move to fresh air and seek medical attention .

- Avoid open flames due to potential flammability of diketones .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodology : Perform density functional theory (DFT) calculations to:

- Map frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Simulate IR and UV-Vis spectra for comparison with experimental data.

- Analyze charge distribution in the diketone moiety to explain its tautomeric behavior .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

- Methodology :

- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) causing signal splitting.

- 2D NMR (COSY, NOESY) : Assign overlapping peaks and confirm spatial proximity of protons.

- Crystallographic validation : Compare experimental X-ray data (e.g., bond lengths of C=O groups ) with computational models to validate structural assignments.

Q. How does the furan-pyridine diketone scaffold influence coordination chemistry with transition metals?

- Methodology :

- Synthesize metal complexes (e.g., with Cu(II) or Fe(III)) and characterize via:

- Single-crystal XRD : Determine binding mode (chelating vs. bridging) .

- Magnetic susceptibility : Assess metal-ligand electronic interactions.

- Compare stability constants with analogous ligands (e.g., purely pyridine-based diketones) to evaluate furan’s electronic contribution.

Q. What experimental designs are effective for studying the compound’s photophysical properties?

- Methodology :

- UV-Vis/fluorescence spectroscopy : Measure absorption/emission in solvents of varying polarity to probe solvatochromism.

- Time-resolved spectroscopy : Quantify excited-state lifetimes to assess intersystem crossing efficiency.

- Correlate results with DFT-predicted π→π* transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.